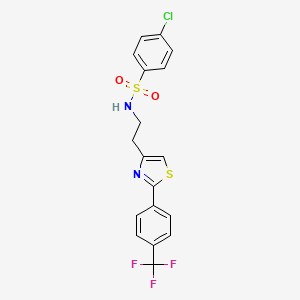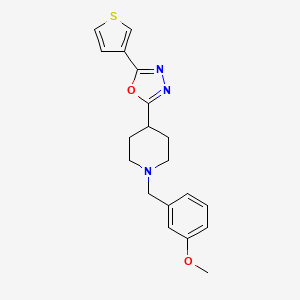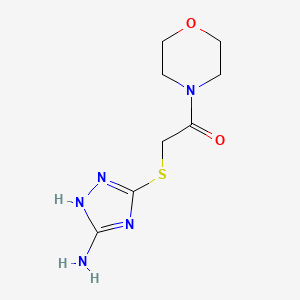![molecular formula C17H20N4O2 B2381925 2-piperidino-N-[3-(2-pyrazinyloxy)phenyl]acetamide CAS No. 866157-10-0](/img/structure/B2381925.png)
2-piperidino-N-[3-(2-pyrazinyloxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-piperidino-N-[3-(2-pyrazinyloxy)phenyl]acetamide, commonly referred to as PPA, is an important organic compound in the field of research and industry. It has a molecular formula of C17H20N4O2 and an average mass of 312.366 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 17 carbon atoms, 20 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms . The monoisotopic mass is 312.158630 Da .Scientific Research Applications
Anxiolytic Applications
- Anxiolytic Properties : Some piperidine acetamide derivatives, including compounds similar to 2-piperidino-N-[3-(2-pyrazinyloxy)phenyl]acetamide, have shown efficacy in models predictive of clinical anxiety treatment. They demonstrated modest affinity for neurokinin NK-1 and 2 receptors, which play a role in mood and emotion regulation (Kordik et al., 2006).
Alzheimer's Disease Research
- Potential Alzheimer's Treatment : Piperazin-1-yl and pyrazinyl acetamides, a class similar to the compound , have been explored as selective and potent acetylcholinesterase inhibitors and amyloid β aggregation inhibitors. These compounds could have potential therapeutic applications in Alzheimer's disease (Umar et al., 2019).
Anti-Estrogenic Activity
- Antiestrogenic Activity : Certain piperidinoethoxy analogues have shown effectiveness as antiestrogens, which may have implications in treatments where estrogen receptor modulation is beneficial (Sharma et al., 1990).
Gastroprotective Activity
- Gastroprotective Properties : Piperidino acetamide derivatives have been identified with histamine H2 receptor antagonistic activity, demonstrating both gastric anti-secretory and gastroprotective actions. This suggests potential applications in treating gastrointestinal disorders (Hirakawa et al., 1998).
Antitumor Activity
- Potential in Antitumor Therapy : N-Substituted piperidinyl acetamides have shown promising results in antitumor evaluations, suggesting a potential role in cancer therapy (Hamama et al., 2013).
Anticonvulsant Activity
- Anticonvulsant Potential : Compounds structurally related to this compound have been evaluated for anticonvulsant activity, showing promise in this area (Dawidowski et al., 2020).
Antioxidant and Anti-inflammatory Effects
- Antioxidant and Anti-inflammatory : Some derivatives have shown notable antioxidant, analgesic, and anti-inflammatory activities, suggesting a broad therapeutic potential (Nayak et al., 2014).
properties
IUPAC Name |
2-piperidin-1-yl-N-(3-pyrazin-2-yloxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-16(13-21-9-2-1-3-10-21)20-14-5-4-6-15(11-14)23-17-12-18-7-8-19-17/h4-8,11-12H,1-3,9-10,13H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZSIJLNUYSHPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=CC(=CC=C2)OC3=NC=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2381846.png)
![1-[3-(4-Chlorobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B2381847.png)
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2381850.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2381851.png)
![6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione](/img/no-structure.png)
![1-Methyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one](/img/structure/B2381853.png)

![3-Chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B2381855.png)
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2381857.png)
![Methyl 2-{[(3-hydroxy-6,7-dimethyl-1,2-dihydroquinoxalin-2-yl)acetyl]amino}benzoate](/img/structure/B2381859.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-nitrobenzamide hydrochloride](/img/structure/B2381863.png)

![4-[butyl(methyl)sulfamoyl]-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2381865.png)